molecular formula C16H19BClNO3 B13906664 6-Chloro-3-methoxy-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

6-Chloro-3-methoxy-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Cat. No.: B13906664
M. Wt: 319.6 g/mol
InChI Key: LZQFGQXKALKFKB-UHFFFAOYSA-N
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Description

6-Chloro-3-methoxy-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a complex organic compound that features a quinoline core substituted with a chloro group, a methoxy group, and a boronic ester group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-methoxy-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline typically involves the borylation of a quinoline derivative. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a halogenated quinoline reacts with a boronic ester in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-methoxy-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a quinone derivative.

    Reduction: The chloro group can be reduced to a hydrogen atom, forming a dechlorinated quinoline.

    Substitution: The chloro group can be substituted with different nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield quinone derivatives, while substitution of the chloro group can produce a variety of substituted quinolines.

Scientific Research Applications

6-Chloro-3-methoxy-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-Chloro-3-methoxy-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline exerts its effects involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or interact with DNA to exert its therapeutic effects. The boronic ester group can also participate in reversible covalent bonding with diols, which is useful in sensor applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3-methoxy-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other boronic esters may not be as effective.

Properties

Molecular Formula

C16H19BClNO3

Molecular Weight

319.6 g/mol

IUPAC Name

6-chloro-3-methoxy-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

InChI

InChI=1S/C16H19BClNO3/c1-15(2)16(3,4)22-17(21-15)13-8-11(18)6-10-7-12(20-5)9-19-14(10)13/h6-9H,1-5H3

InChI Key

LZQFGQXKALKFKB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=CC(=CN=C23)OC)Cl

Origin of Product

United States

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